REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][SH:9].[CH3:10][O:11][C:12](=[O:15])[CH:13]=[CH2:14]>[OH-].C([N+](C)(C)C)C1C=CC=CC=1>[CH2:8]([S:9][CH2:14][CH2:13][C:12]([O:11][CH3:10])=[O:15])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCS
|
Name
|
|
Quantity
|
180.6 g
|
Type
|
reactant
|
Smiles
|
COC(C=C)=O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred an extra 3.0 hours wherein the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a 40 minute period
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
Over the 1/2 hour period
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
went from 25° C. to 60° C
|
Type
|
CUSTOM
|
Details
|
went from 60° C. to 28° C
|
Type
|
CUSTOM
|
Details
|
was stripped at 102° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)SCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 333 g | |
YIELD: CALCULATEDPERCENTYIELD | 143.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |